Product packaging for 4-(4-Chloro-2-nitrophenyl)butan-2-one(Cat. No.:)

4-(4-Chloro-2-nitrophenyl)butan-2-one

Cat. No.: B13531775
M. Wt: 227.64 g/mol
InChI Key: GAKBWLDNYIQVAR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenyl)butan-2-one is a high-purity organic compound intended for research and development applications. This compound features a butan-2-one chain linked to a 4-chloro-2-nitrophenyl group, a structure that serves as a valuable synthetic intermediate in organic chemistry. Research Applications: The specific research applications and mechanism of action for this compound are areas of ongoing investigation. Generally, compounds with chloronitrophenyl and ketone functional groups are of interest in the development of pharmaceuticals and agrochemicals. Safety & Handling: This product is for Research Use Only. It is not intended for diagnostic or therapeutic uses. Safety data for this specific compound should be referenced from its Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO3 B13531775 4-(4-Chloro-2-nitrophenyl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-(4-chloro-2-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO3/c1-7(13)2-3-8-4-5-9(11)6-10(8)12(14)15/h4-6H,2-3H2,1H3

InChI Key

GAKBWLDNYIQVAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Chloro 2 Nitrophenyl Butan 2 One

Regioselective Synthesis Strategies for the 4-(4-Chloro-2-nitrophenyl) moiety

The formation of the 1,2,4-substituted phenyl ring is a critical challenge that requires precise control over the introduction of the chloro and nitro functional groups. The directing effects of these substituents in electrophilic aromatic substitution (EAS) reactions are paramount for achieving the desired isomer.

Functionalization of Butanone Precursors

While direct functionalization of a butanone precursor to introduce the chloro and nitro groups onto an unsubstituted phenyl ring is not a primary strategy, the preparation of butanone-derived synthons is relevant for coupling reactions. For instance, the generation of a butanone enolate or a related organometallic equivalent is a key step preceding its reaction with a pre-functionalized 4-chloro-2-nitrophenyl electrophile, as will be discussed in the context of cross-coupling reactions.

Aromatic Substitution Reactions for Chloro- and Nitro-group Introduction

The regiochemistry of the 4-chloro-2-nitrophenyl moiety is typically achieved through controlled electrophilic aromatic substitution (EAS) on a benzene (B151609) derivative. The order of substituent introduction is crucial due to their distinct directing effects. The chloro group is an ortho, para-director, while the nitro group is a meta-director. youtube.comorganicchemistrytutor.comyoutube.comminia.edu.egwikipedia.org

A plausible synthetic sequence involves:

Chlorination of Nitrobenzene (B124822): Nitration of benzene followed by chlorination is a potential route. However, the nitro group is strongly deactivating and a meta-director. youtube.comminia.edu.eg Therefore, chlorination of nitrobenzene would predominantly yield 1-chloro-3-nitrobenzene (B92001), which is not the desired isomer.

Nitration of Chlorobenzene (B131634): A more effective strategy is the nitration of chlorobenzene. The chloro substituent directs incoming electrophiles to the ortho and para positions. youtube.com Nitration of chlorobenzene yields a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene. The desired 1-chloro-2-nitrobenzene isomer can then be separated. nih.gov Subsequent functionalization at the 4-position of the 1-chloro-2-nitrobenzene intermediate would be required to introduce the butanone chain.

An alternative approach involves nucleophilic aromatic substitution (S Ar), particularly when starting with precursors having multiple halogen substituents. For example, the synthesis of N-substituted nitro anilines can be achieved via the reaction of 1-chloro-2-nitrobenzene with anilines under solvent-free conditions. researchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution. youtube.comminia.edu.egwikipedia.org
Substituent GroupClassificationDirecting EffectReactivity Effect on Ring
-NO₂ (Nitro)Strongly DeactivatingMetaDecreases reactivity
-Cl (Chloro)Weakly DeactivatingOrtho, ParaSlightly decreases reactivity
-R (Alkyl)Weakly ActivatingOrtho, ParaIncreases reactivity
-C(=O)R (Acyl)Moderately DeactivatingMetaDecreases reactivity

Cross-Coupling and Coupling Reactions in Synthesis

Modern synthetic chemistry offers powerful cross-coupling methods for forming the C-C bond between the aromatic ring and the butanone side chain. The Suzuki-Miyaura coupling is a particularly versatile example. organic-chemistry.org

A hypothetical but viable Suzuki-Miyaura reaction could involve the coupling of a 4-chloro-2-nitrophenylboronic acid with a pre-formed ketone enolate equivalent. organic-chemistry.orgacs.orgacs.org The synthesis of substituted phenylboronic acids is well-established. chemicalbook.comorgsyn.orgchemicalbook.com The key steps would be:

Preparation of 4-chloro-2-nitrophenylboronic acid: This intermediate can be synthesized from a corresponding aryl halide (e.g., 1,4-dichloro-2-nitrobenzene) via lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Generation of a Butanone Enolate Synthon: A stable enolate equivalent of butan-2-one would be generated.

Palladium-Catalyzed Coupling: The two fragments are then coupled in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgacs.org

This approach offers high regioselectivity, as the positions of the chloro and nitro groups are fixed on the boronic acid precursor. A patent for the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) utilizes a similar palladium-catalyzed coupling of o-chloronitrbenzene with p-chloro potassium benzyltrifluoroborate, demonstrating the industrial applicability of this strategy for related structures. google.com

Table 2: Comparison of Selected Cross-Coupling Reactions for Aryl-Alkyl Bond Formation.
Reaction NameAryl ComponentAlkyl/Ketone ComponentCatalystKey Advantages
Suzuki-MiyauraArylboronic acid/esterAlkyl Halide / Ketone EnolatePalladiumMild conditions, functional group tolerance, commercial availability of reagents. organic-chemistry.orgnih.gov
NegishiAryl HalideOrganozinc reagentPalladium or NickelHigh reactivity of organozinc reagents.
StilleAryl HalideOrganotin reagentPalladiumTolerant of many functional groups.
HiyamaAryl HalideOrganosilicon reagentPalladiumLow toxicity of silicon byproducts.

Targeted Synthesis of the Butan-2-one Scaffold

Attaching the four-carbon butan-2-one chain to the pre-formed aromatic ring is a common and effective strategy. Aldol (B89426) condensation and acylation reactions are the most prominent methods for this transformation.

Aldol Condensation Routes and Mechanistic Variations

The aldol condensation, specifically the Claisen-Schmidt condensation, provides a direct route to a precursor of the target molecule. wikipedia.org The Claisen-Schmidt reaction involves the condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. vedantu.combyjus.com

In a highly plausible route, 4-chloro-2-nitrobenzaldehyde (B15764) would be reacted with acetone (B3395972) in the presence of a base (like sodium hydroxide) or acid catalyst. youtube.comgordon.edu

Base-Catalyzed Mechanism: The reaction begins with the abstraction of an α-hydrogen from acetone by a base (e.g., hydroxide (B78521) ion) to form a nucleophilic enolate. chemistnotes.com This enolate then attacks the electrophilic carbonyl carbon of 4-chloro-2-nitrobenzaldehyde. The resulting β-hydroxy ketone, 4-hydroxy-4-(4-chloro-2-nitrophenyl)butan-2-one, can then undergo base-catalyzed dehydration (E1cB mechanism) to form an α,β-unsaturated ketone. youtube.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of acetone is protonated, facilitating the formation of an enol. This enol then acts as the nucleophile, attacking the protonated carbonyl of the aromatic aldehyde. Subsequent dehydration yields the same α,β-unsaturated product.

The resulting product, (E)-4-(4-chloro-2-nitrophenyl)but-3-en-2-one, can then be selectively reduced at the carbon-carbon double bond to yield the final product, 4-(4-chloro-2-nitrophenyl)butan-2-one. Microwave-assisted Claisen-Schmidt reactions have been shown to be efficient for synthesizing related compounds like (E)-4-(5-chloro-2-nitrophenyl)but-3-en-2-one. nih.govnih.govresearchgate.net

Table 3: Mechanistic Variations in Aldol Condensations. youtube.com
ConditionNucleophileDehydration MechanismKey Features
Base-CatalyzedEnolate ionE1cB (Elimination Unimolecular Conjugate Base)Commonly uses NaOH or KOH; enolate formation is the key initial step.
Acid-CatalyzedEnolE1 or E2 (Elimination)Protonation of the carbonyl group activates the electrophile.

Alkylation and Acylation Approaches

Friedel-Crafts reactions offer another pathway for forming a C-C bond directly on the aromatic ring. libretexts.org

Friedel-Crafts Acylation: This reaction involves treating an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). science-revision.co.ukorganic-chemistry.org To synthesize the target compound, 1-chloro-3-nitrobenzene could theoretically be acylated with butanoyl chloride or a related species. However, Friedel-Crafts reactions are severely limited when the aromatic ring is substituted with strongly deactivating groups, such as a nitro group. libretexts.orglibretexts.orgstackexchange.comquora.comyoutube.com The electron-withdrawing nature of the nitro group makes the ring too electron-poor to act as a nucleophile. youtube.com Therefore, direct acylation of a chloro-nitrobenzene precursor is generally not feasible. A more viable, albeit longer, route would involve acylating a more reactive precursor (e.g., chlorobenzene) and introducing the nitro group in a subsequent step.

Friedel-Crafts Alkylation: Similar to acylation, alkylation involves reacting an aromatic ring with an alkyl halide and a Lewis acid. libretexts.org This method suffers from the same limitation regarding deactivated rings. libretexts.orgstackexchange.comyoutube.com Furthermore, it is prone to issues of carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material, leading to multiple substitutions. libretexts.orglibretexts.orgyoutube.com

Table 4: Comparison of Friedel-Crafts Acylation and Alkylation for Ketone Synthesis. libretexts.orgscience-revision.co.uklibretexts.org
FeatureFriedel-Crafts AcylationFriedel-Crafts Alkylation
ElectrophileAcylium ion (R-C≡O⁺)Carbocation (R⁺)
Carbocation RearrangementNo, acylium ion is resonance-stabilized.Yes, rearrangements to more stable carbocations are common. youtube.com
Poly-substitutionNo, the product (a ketone) is deactivated. science-revision.co.uklibretexts.orgYes, the product (an alkylbenzene) is activated. libretexts.org
Reactivity with Deactivated RingsFails on strongly deactivated rings (e.g., nitrobenzene). Fails on strongly deactivated rings (e.g., nitrobenzene). libretexts.orgstackexchange.com

Green Chemistry Principles in Synthetic Routes

In modern organic synthesis, the incorporation of green chemistry principles is paramount to developing environmentally benign and sustainable processes. For the synthesis of this compound and its analogs, several green strategies can be applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. Key areas of focus include the use of aqueous media, alternative energy sources, and biocatalysis.

One prominent example of a green approach to a structurally related compound involves the L-proline catalyzed aldol reaction between p-nitrobenzaldehyde and acetone to produce 4-hydroxy-4-(4-nitrophenyl)butan-2-one. scienceopen.comsemanticscholar.org This reaction is successfully carried out in an aqueous micellar solution using surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) to solubilize the organic substrates. scienceopen.comsemanticscholar.org This methodology eliminates the need for volatile and often toxic organic solvents, which are a major source of environmental pollution. scienceopen.comejcmpr.com Applying this principle to the synthesis of the target compound could involve a modified aldol condensation or a Michael addition reaction in an aqueous system, thereby aligning with the goals of green chemistry.

The use of plant extracts and microorganisms for nanoparticle synthesis is another area of green chemistry that highlights the move away from hazardous chemical methods. ejcmpr.com While not directly a synthetic route for the target molecule, these biological methods underscore the trend towards biocompatible and environmentally friendly processes that could inspire future synthetic pathways for complex organic molecules.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Water as a Solvent: Replacing traditional organic solvents with water, potentially aided by surfactants to overcome solubility issues. scienceopen.comsemanticscholar.org

Catalysis: Employing non-toxic, recyclable catalysts, such as amino acids (e.g., L-proline) or biocatalysts, to improve reaction efficiency and reduce waste. scienceopen.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Post-Synthetic Derivatization and Chemical Reactivity

The structure of this compound features three key reactive sites: the nitro group, the ketone functionality, and the chloro-substituted aromatic ring. These sites allow for a wide range of post-synthetic modifications to generate a diverse library of derivatives.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations for this class of compounds, as aromatic amines are crucial building blocks for pharmaceuticals, dyes, and other industrial chemicals. masterorganicchemistry.comjsynthchem.com The conversion can be achieved through various methods, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com While highly effective, Pd/C can sometimes lead to dehalogenation, removing the chlorine atom from the aromatic ring. commonorganicchemistry.com Raney nickel is often a preferred alternative when preserving aromatic halides is necessary. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) provides a mild and selective method for reducing nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.gov The resulting compound, 4-(2-amino-4-chlorophenyl)butan-2-one, opens up further derivatization possibilities, such as diazotization or acylation of the newly formed amino group.

Reagent/SystemKey CharacteristicsPotential Side Reactions/Concerns
H₂ / Pd/CHighly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.comCan cause dehalogenation (loss of Cl). commonorganicchemistry.com
H₂ / Raney NickelEffective for nitro group reduction; less likely to cause dehalogenation of aryl chlorides. commonorganicchemistry.comRequires handling of flammable hydrogen gas and pyrophoric catalyst.
Fe / HCl or Acetic AcidA mild and cost-effective method. masterorganicchemistry.comRequires acidic conditions and produces iron sludge waste.
SnCl₂Provides mild and selective reduction. commonorganicchemistry.comStannous salts can be toxic and require careful disposal.
Sodium Sulfide (Na₂S)Useful when hydrogenation or acidic conditions are not compatible; can be selective for one nitro group over others. commonorganicchemistry.comGenerally does not reduce aliphatic nitro groups. commonorganicchemistry.com

The ketone group in this compound is a versatile functional handle for various chemical transformations.

Reduction to a Secondary Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-(4-chloro-2-nitrophenyl)-2-butanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is typically highly selective for the carbonyl group, leaving the nitro group and the aryl chloride intact.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, reaction with hydrogen cyanide (HCN) or a cyanide salt in acidic conditions can form a cyanohydrin.

Condensation with Hydrazine Derivatives: A classic reaction for identifying ketones is the formation of a brightly colored precipitate upon reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). quizlet.com This reaction proceeds via nucleophilic addition followed by dehydration to form a 2,4-dinitrophenylhydrazone.

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, where a phosphorus ylide is used to replace the carbonyl oxygen with a carbon-carbon double bond. This allows for the extension of the carbon chain.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid. masterorganicchemistry.com The migratory aptitude of the adjacent groups determines the structure of the resulting ester.

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of the strongly electron-withdrawing nitro group in the ortho position. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution reaction. researchgate.net

A wide variety of nucleophiles can displace the chloride ion, including:

Alkoxides (RO⁻) to form aryl ethers.

Amines (RNH₂ or R₂NH) to form substituted anilines.

Thiolates (RS⁻) to form aryl thioethers.

Studies on similar substrates, such as aryl chlorides with ortho or para nitro groups, have shown that these reactions can proceed smoothly under mild conditions, often mediated by a combination of a suitable base (e.g., t-BuOK) and a polar aprotic solvent like DMF. researchgate.net While the classical SNAr mechanism involves a two-step addition-elimination sequence via the Meisenheimer complex, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups. nih.govnih.gov

The butanone side chain of this compound and its derivatives can undergo base-promoted elimination reactions. Detailed mechanistic insights into such processes can be gained from kinetic isotope effect (KIE) studies, which measure the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org

A comprehensive study on the base-promoted elimination of hydrogen fluoride (B91410) from the analogous compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one, provides a valuable model for understanding the mechanism of this reaction. nih.govresearchgate.net The study measured primary and secondary deuterium (B1214612) KIEs as well as the leaving group fluorine KIE to elucidate the transition state structure.

The key findings from the study on the fluoro-analog were:

Large Primary Deuterium KIEs: The reaction exhibited significant primary deuterium KIEs (kH/kD values of 3.2 to 7.5 depending on the base), which indicates that the C-H bond is being broken in the rate-determining step. nih.govresearchgate.net This observation effectively rules out an E1 mechanism.

Small Leaving Group KIEs: The fluorine KIEs were small (1.0013 to 1.0047), corresponding to only 5-15% of the estimated maximum for complete C-F bond cleavage. nih.govresearchgate.net This suggests that the C-F bond is only weakly broken in the transition state.

These results, combined with the absence of hydrogen/deuterium exchange during the reaction, are consistent with a concerted, E1cB-like E2 mechanism or a stepwise E1cB(ip) mechanism, where the transition state has significant carbanionic character. nih.govresearchgate.net Similar principles would apply to the elimination of HCl from this compound, leading to the formation of 4-(4-chloro-2-nitrophenyl)but-3-en-2-one.

Kinetic Isotope Effects for the Base-Promoted Elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one nih.govresearchgate.net
Catalyzing BasePrimary Deuterium KIE (kH/kD)Secondary Deuterium KIE (C4)Leaving Group Fluorine KIE (k18/k19)Inferred Mechanism
Formate3.21.0381.0037E1cB-like E2 or E1cB(ip)
Acetate3.71.0501.0047
Imidazole7.51.0141.0013

The bifunctional nature of this compound and its derivatives allows for various intramolecular and intermolecular condensation and cyclization reactions. Following the reduction of the nitro group to an amine, the resulting 4-(2-amino-4-chlorophenyl)butan-2-one is a prime candidate for intramolecular cyclization.

Under acidic or basic conditions, the amino group can condense with the ketone carbonyl to form a seven-membered diazepine (B8756704) ring system or undergo a cyclodehydration reaction to form a substituted quinoline (B57606). The latter, known as the Friedländer annulation, is a powerful method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones. This transformation would yield a valuable heterocyclic scaffold with potential applications in medicinal chemistry and materials science.

Furthermore, the ketone's α-protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in intermolecular aldol condensation reactions with other carbonyl compounds, leading to the formation of more complex carbon skeletons.

Iii. Computational and Theoretical Chemistry of 4 4 Chloro 2 Nitrophenyl Butan 2 One

Electronic Structure and Molecular Orbital Theory Studies

The electronic structure of 4-(4-chloro-2-nitrophenyl)butan-2-one is significantly influenced by the interplay of the electron-withdrawing nitro (NO₂) and chloro (Cl) groups on the phenyl ring, and the butan-2-one substituent. Molecular orbital (MO) theory is a powerful tool to understand the distribution of electrons and the nature of chemical bonding within the molecule.

In analogous systems like nitrobenzene (B124822), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. uwosh.edu The HOMO is typically associated with the electron-donating character of a molecule, while the LUMO represents its electron-accepting ability. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the sites susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Characteristics of this compound based on Analogous Compounds

Molecular OrbitalExpected Primary LocalizationImplications for Reactivity
HOMOPhenyl ring and butanone chainSite for electrophilic attack (less favorable)
LUMONitro group and phenyl ringSite for nucleophilic attack
HOMO-LUMO GapRelatively smallSuggests moderate to high reactivity

This table is a representation based on theoretical principles and data from structurally similar molecules, not on direct experimental or computational results for this compound.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful methodologies for elucidating the mechanisms of chemical reactions, including the characterization of transition states, modeling of energy profiles, and understanding the role of solvents. rsc.org

A transition state (TS) is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for a reaction to proceed. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the carbonyl group, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the relevant transition states. acs.org For instance, in a nucleophilic aromatic substitution reaction, the transition state would involve the attacking nucleophile, the aromatic ring, and the leaving group in a specific geometric arrangement. The structural and energetic details of this TS are crucial for understanding the reaction's feasibility and selectivity.

By mapping the potential energy surface of a reaction, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes as reactants are converted into products, passing through transition states and any intermediates. The height of the energy barrier (activation energy) determines the reaction rate.

For a hypothetical reaction of this compound, the energy profile would reveal whether the reaction proceeds in a single step or through multiple steps involving intermediates. For example, in nucleophilic aromatic substitution, a Meisenheimer complex is a common intermediate. miami.edu Computational modeling can predict the stability of such intermediates and the energy barriers for their formation and subsequent conversion to products. This information allows for the modeling of reaction kinetics and the prediction of rate constants.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. numberanalytics.com Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions of this compound, which is a polar molecule, the choice of solvent would be critical. Polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating the reaction. tandfonline.com Computational studies on similar reactions have shown that moving from a protic to a dipolar aprotic solvent can significantly increase reaction rates, a phenomenon that can be accurately reproduced with appropriate computational methodologies. miami.edu

Conformational Analysis and Stereochemical Considerations

The flexible butanone side chain of this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is important as the reactivity of a molecule can be dependent on its conformation.

Computational methods can be used to perform a systematic search of the conformational space to locate the global energy minimum and other low-energy conformers. nih.gov For the butanone chain, rotation around the C-C single bonds will lead to different spatial arrangements of the atoms. The relative energies of these conformers can be calculated to determine their populations at a given temperature. While specific data for the title compound is unavailable, studies on similar flexible molecules demonstrate the utility of these computational approaches. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various electronic properties.

Commonly used descriptors include:

Electron density: Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

Electrostatic potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Negative regions indicate sites for electrophilic attack, and positive regions indicate sites for nucleophilic attack.

Fukui functions: These descriptors identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

For this compound, the electron-withdrawing nature of the nitro and chloro groups would lead to a positive electrostatic potential on the aromatic ring, particularly at the carbon atoms ortho and para to the nitro group, making them susceptible to nucleophilic attack. The carbonyl carbon of the butanone chain would also exhibit a significant positive partial charge, marking it as another electrophilic center.

Spectroscopic Property Simulations (beyond basic identification)

While specific experimental and computational spectroscopic studies for this compound are not extensively available in published literature, its properties can be reliably predicted using well-established quantum chemical methods. Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for simulating and interpreting the spectroscopic characteristics of organic molecules. researchgate.netresearchgate.net These simulations provide deep insights into the molecule's vibrational modes, electronic transitions, and nuclear magnetic resonance environments, complementing and guiding experimental work.

Methodologies for such simulations typically involve optimizing the molecule's geometry and then performing frequency, magnetic shielding, and excited-state calculations. A common and effective approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which has shown good agreement with experimental data for related chloro-nitro substituted aromatic compounds. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman) Simulation

Theoretical vibrational spectra (Infrared and Raman) are calculated by solving for the vibrational frequencies of the optimized molecular structure. The resulting frequencies from DFT calculations are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve correlation with experimental data. researchgate.net

A detailed analysis of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups. For this compound, key vibrational modes can be predicted.

Table 1: Predicted Prominent Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Description of Motion
C-H Stretch (Aromatic)Aromatic Ring3100-3000Stretching of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)-CH₂- and -CH₃3000-2850Symmetric and asymmetric stretching of C-H bonds in the butane (B89635) chain.
C=O StretchKetone1725-1705Strong stretching vibration of the carbonyl group.
C=C StretchAromatic Ring1600-1450Stretching vibrations within the phenyl ring skeleton.
NO₂ Asymmetric StretchNitro Group1570-1500Asymmetric stretching of the N-O bonds.
NO₂ Symmetric StretchNitro Group1370-1320Symmetric stretching of the N-O bonds.
C-N StretchAromatic-NO₂870-840Stretching of the bond connecting the nitro group to the ring.
C-Cl StretchAromatic-Cl800-600Stretching of the carbon-chlorine bond.

NMR Spectra Simulation

Theoretical ¹H and ¹³C NMR chemical shifts are calculated to understand the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.net Calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

These simulations can predict the chemical shifts for each unique carbon and hydrogen atom in the molecule, aiding in the assignment of complex experimental spectra. The electron-withdrawing effects of the nitro, chloro, and carbonyl groups are expected to cause significant deshielding (higher ppm values) for nearby nuclei.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Environments for this compound
Atom TypeAtom Position (in butan-2-one chain)Attached GroupPredicted Chemical Environment and Relative Shift
¹³CC2Carbonyl (C=O)Highly deshielded due to the electronegative oxygen; highest ppm value (>200 ppm).
¹³CC4Attached to phenyl ringDeshielded by the aromatic ring.
¹³CC3Methylene (B1212753) (-CH₂-)Influenced by both the carbonyl group and the aromatic ring.
¹³CC1Methyl (-CH₃)Relatively shielded; lowest ppm value among the carbons.
¹HH1 (x3)Methyl protonsProtons on the methyl group adjacent to the carbonyl, appearing as a singlet.
¹HH3 (x2)Methylene protonsProtons adjacent to the carbonyl and the aromatic ring, likely appearing as a triplet.
¹HH4 (x2)Methylene protonsProtons adjacent to the aromatic ring, likely appearing as a triplet.
¹H-Aromatic protonsComplex splitting pattern in the aromatic region, deshielded by nitro and chloro groups.

Electronic Spectra (UV-Vis) Simulation

Table 3: Predicted Electronic Transitions (UV-Vis) for this compound
Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~300-340LowHOMO-1 → LUMOn → π* (primarily from the carbonyl oxygen lone pair to the C=O antibonding orbital).
~250-280HighHOMO → LUMOπ → π* (associated with the conjugated system of the chloronitrophenyl ring).
~200-220ModerateHOMO-n → LUMO+mπ → π* (higher energy transitions within the aromatic system).

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The values are illustrative of typical results from TD-DFT calculations.

These computational simulations provide a detailed, atomistic understanding of the spectroscopic properties of this compound, serving as a crucial counterpart to experimental characterization.

Iv. Applications of 4 4 Chloro 2 Nitrophenyl Butan 2 One in Organic Synthesis

As a Building Block for Complex Molecules

The compound serves as a foundational element for synthesizing more elaborate chemical structures. The presence of the ketone and the ortho-nitro group allows for a range of chemical manipulations, making it a powerful tool for synthetic chemists.

Precursor in Heterocyclic Compound Synthesis

A primary application of 4-(4-Chloro-2-nitrophenyl)butan-2-one is in the synthesis of heterocyclic compounds, most notably quinoline (B57606) derivatives. The synthetic strategy typically involves the reduction of the nitro group to an amine. This transformation yields an ortho-aminoaryl ketone, which is a classic intermediate primed for intramolecular cyclization.

The resulting 2-amino-4-chlorophenyl derivative of butan-2-one can readily undergo an intramolecular aldol-type condensation reaction, often catalyzed by an acid or base, to form a di-substituted quinoline. This process, a variation of well-established methods like the Friedländer annulation, provides a direct route to the quinoline core. The chlorine atom at the 6-position and the methyl group at the 2-position of the resulting quinoline are pre-installed from the starting material, offering a predictable and controlled method for generating specific isomers.

The versatility of this approach allows for the potential synthesis of a variety of substituted quinolines by modifying the reaction conditions or introducing additional reagents.

Table 1: Potential Quinolines Synthesized from this compound This table presents plausible synthetic targets based on established chemical principles.

Starting MaterialKey TransformationPotential Product
This compound1. Nitro group reduction (e.g., with SnCl₂/HCl) 2. Intramolecular cyclization6-Chloro-2,4-dimethylquinoline
This compound1. Nitro group reduction 2. Cyclization with a different ketone (e.g., in a Döbner-von Miller reaction)Variously substituted 6-chloroquinolines

Intermediate for Pharmaceutical and Agrochemical Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in a wide array of biologically active compounds. Consequently, this compound is a valuable intermediate for accessing these important molecular frameworks. The 6-chloro-substituted quinoline core, which can be synthesized from this precursor, is a common feature in many pharmaceutical agents.

The chlorine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the biological activity of the final molecule. This makes the compound an attractive starting point for the development of new drugs and crop protection agents.

Table 2: Examples of Bioactive Scaffolds Containing a Substituted Quinolone Core

Compound ClassCore StructureApplication Area
Fluoroquinolones4-QuinoloneAntibacterial agents
Chloroquine analogues4-AminoquinolineAntimalarial drugs
Kinase inhibitorsSubstituted quinolineAnticancer therapy
PyrroloquinolinesPyrrolo[2,3-b]quinolineAgrochemicals (Fungicides)

Role in Multi-Component Reactions

While specific examples in the literature are scarce, the structure of this compound lends itself to participation in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. The active methylene (B1212753) group adjacent to the ketone in this compound can act as a nucleophile in various MCRs, such as the Hantzsch pyridine (B92270) synthesis or related reactions, to generate highly substituted heterocyclic systems.

Catalytic Applications and Ligand Development

There is potential for this compound to be used in the development of new ligands for catalysis. The ketone functionality can be chemically modified into other groups, such as oximes or imines, which are capable of coordinating with metal ions. The synthesis of chiral ligands derived from this compound could lead to new asymmetric catalysts for a range of organic transformations.

Contributions to Methodological Advances in Organic Synthesis

The specific electronic and steric properties of this compound make it a useful substrate for studying and developing new synthetic methodologies. The presence of both an electron-withdrawing nitro group and a halogen substituent allows for the investigation of their effects on reaction rates and regioselectivity in processes like reductive cyclizations. Research utilizing this compound can contribute to a deeper understanding of reaction mechanisms and help in the design of more efficient synthetic routes to substituted heterocycles.

V. Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Biological Screening and Mechanistic Insights

While direct studies on 4-(4-Chloro-2-nitrophenyl)butan-2-one are limited, extensive research into structurally similar molecules, particularly those containing the chloro-nitrophenyl moiety, offers a predictive glimpse into its potential biological profile.

Antimicrobial Activity Investigations

The combination of halogen and nitro groups on an aromatic ring is a well-explored strategy in the development of antimicrobial agents. Studies on related structures indicate that the 4-chloro-2-nitrophenyl scaffold is a key pharmacophore for antibacterial and antifungal activity.

For instance, a series of 1H-benzimidazole derivatives incorporating 4-chloro-o-phenylenediamine and 4-nitro-o-phenylenediamine (B140028) were synthesized and evaluated for their antimicrobial properties. Several of these compounds demonstrated potent antibacterial activity against both Gram-positive (e.g., Methicillin-susceptible and resistant Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. rsc.orgresearchgate.net Certain derivatives also exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. rsc.org Similarly, hybrid molecules combining a thiazolidinone core with a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment, known as Ciminalum, have been noted for their activity against both Gram-positive and Gram-negative microorganisms. nih.gov

The data from related compounds suggest that the electronic properties conferred by the chloro and nitro substituents are crucial for antimicrobial efficacy.

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismActivity MetricResultReference
6-Nitro/Chloro-1H-benzimidazole DerivativesE. coli, S. faecalis, MSSA, MRSAMIC2 - 16 µg/mL rsc.org
6-Nitro/Chloro-1H-benzimidazole DerivativesC. albicans, A. nigerMIC8 - 16 µg/mL rsc.org
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteriaMIC8 µg/mL nih.gov
Ciminalum-thiazolidinone HybridsGram-positive & Gram-negative bacteria-Active nih.gov
Nitrobenzyl-oxy-phenol DerivativesMoraxella catarrhalisMIC11 µM nih.gov

Anti-inflammatory Properties Exploration

The butanone functional group and substituted phenyl rings are features found in several classes of anti-inflammatory agents. acs.orgnih.gov Research into compounds analogous to this compound has revealed significant anti-inflammatory potential, primarily through the modulation of key inflammatory pathways.

A notable analog, 4-(phenylsulfanyl) butan-2-one (4-PSB-2), has been shown to effectively suppress the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in human retinal pigment epithelial cells. mdpi.com The mechanism for this suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com Other studies on butyrate (B1204436) derivatives have similarly demonstrated a reduction in TNF-α production in lipopolysaccharide (LPS)-challenged macrophages. mdpi.com This body of evidence suggests that a butan-2-one structure can serve as a scaffold for developing potent anti-inflammatory agents.

Table 2: In Vitro Anti-inflammatory Effects of Related Butanone Derivatives

CompoundCell LineInducerEffectReference
4-(Phenylsulfanyl) butan-2-one (4-PSB-2)ARPE-19 (human retinal pigment epithelium)Amyloid-β OligomersDecreased expression of TNF-α, COX-2, iNOS mdpi.com
Butyric Acid / Sodium ButyratePorcine Alveolar MacrophagesLPSReduced production of TNF-α mdpi.com
Butanol Extract of Melaleuca leucadendron L.RAW 264.7 MacrophagesLPSInhibited NO, PGE2, COX-2, iNOS production nih.gov

Anticancer Potential Assessment

The 4-chloro-2-nitrophenyl moiety is a recurring feature in molecules designed for anticancer applications. Its derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.

One prominent study focused on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally related to the target compound. These hybrid molecules displayed potent activity against the NCI-60 panel of human cancer cell lines. nih.gov For example, compound 2h from this series was particularly effective against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines, with GI₅₀ (50% growth inhibition) values in the sub-micromolar range (<0.01–0.02 μM). nih.gov

Another series of compounds, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which can be synthesized from a 4-chloro-2-nitrophenol (B165678) precursor, also showed significant anticancer activity. nih.gov The derivative 6h (with a 3,4,5-trimethoxyphenyl group) exhibited notable activity against CNS cancer (SNB-19, SNB-75) and non-small cell lung cancer (NCI-H460) cell lines, with percent growth inhibitions (PGI) of 65.12, 54.68, and 55.61, respectively, at a 10 µM concentration. nih.gov

Table 3: Anticancer Activity of Analogs and Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResultReference
Compound 2h (Ciminalum-thiazolidinone hybrid)Leukemia (MOLT-4, SR)GI₅₀&lt;0.01 - 0.02 µM nih.gov
Compound 2h (Ciminalum-thiazolidinone hybrid)Colon Cancer (SW-620)GI₅₀&lt;0.01 - 0.02 µM nih.gov
Compound 6h (Oxadiazole analogue)CNS Cancer (SNB-19)PGI at 10 µM65.12% nih.gov
Compound 6h (Oxadiazole analogue)Non-Small Cell Lung Cancer (NCI-H460)PGI at 10 µM55.61% nih.gov
Compound 6h (Oxadiazole analogue)CNS Cancer (SNB-75)PGI at 10 µM54.68% nih.gov
Compound 2f (Ciminalum-thiazolidinone hybrid)NCI-60 Panel (Mean)GI₅₀2.80 µM nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase inhibitors)

Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage hyperglycemia by delaying carbohydrate digestion. scialert.net The standard assay for these inhibitors often uses p-nitrophenyl-α-D-glucopyranoside as a substrate, highlighting the relevance of the nitrophenyl group in enzymatic studies. scialert.nethimedialabs.comresearchgate.netscience.gov While many natural and synthetic compounds containing nitrophenyl moieties have been investigated for α-glucosidase inhibition, specific data on this compound is not prominently available in current literature. scialert.netresearchgate.net The structural features of the compound, however, make it a candidate for future screening and investigation in this area.

Target Identification and Pathway Modulation

Understanding the molecular targets and cellular pathways affected by a compound is fundamental to elucidating its mechanism of action. For compounds structurally related to this compound, several key pathways have been identified.

In the context of anti-inflammatory activity, the NF-κB signaling pathway is a primary target. The butanone derivative 4-PSB-2 was found to attenuate inflammatory responses by suppressing this pathway. mdpi.com This pathway is a critical regulator of genes encoding for pro-inflammatory cytokines like TNF-α and enzymes such as COX-2 and iNOS. mdpi.comnih.gov

For anticancer activity, derivatives have been shown to target tubulin polymerization . Molecular docking studies of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues indicated that they bind efficiently to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, which is a validated anticancer strategy. nih.gov Additionally, some related thiazolidinone derivatives are known to induce apoptosis through pathways involving the activation of caspases and modulation of the anti-apoptotic Bcl-XL protein complex. researchgate.net In bacteria, it is suggested that some derivatives may target dihydrofolate reductase , an essential enzyme for nucleotide synthesis. researchgate.net

Table 4: Potential Molecular Targets and Modulated Pathways by Related Compounds

Biological ActivityPotential Target/PathwayObserved EffectRelated Compound ClassReference
Anti-inflammatoryNF-κB SignalingInhibitionButan-2-one derivatives mdpi.com
AnticancerTubulin PolymerizationInhibitionOxadiazole analogues nih.gov
AnticancerApoptotic Pathways (Caspases, Bcl-XL)Induction/ModulationThiazolidinone hybrids researchgate.net
Antimicrobial/AnticancerDihydrofolate Reductase (DHFR)Inhibition (Predicted)Benzimidazole derivatives researchgate.net
Bacterial Degradation1,2,4-benzenetriol (BT) pathwayMetabolism2-Chloro-4-nitrophenol nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. Analysis of various derivatives built around the chloro-nitrophenyl scaffold has yielded several key insights.

For antimicrobial activity , the presence and position of the nitro group are critical. Studies on 3-arylcoumarins revealed that a nitro substituent at the C6 position of the coumarin (B35378) moiety was more beneficial for activity against S. aureus than its presence on the 3-aryl ring. mdpi.com For nitrofuran derivatives, quantitative SAR (QSAR) models showed that the antibacterial activity is negatively correlated with electronic factors, suggesting that the reduction of the nitro group is a necessary, but not rate-determining, step for the compound's action. nih.govresearchgate.net The addition of a chlorine atom in the ortho-position to the nitro group has been shown to enhance toxicity and biological activity in some nitroaromatic compounds. mdpi.com

In the context of anticancer activity , SAR analysis of Ciminalum-thiazolidinone hybrids demonstrated that the 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is an essential requirement for the cytotoxic effect. nih.gov Furthermore, the nature of the substituent at the N3 position of the thiazolidinone ring significantly influences activity, with carboxylic acid residues and p-hydroxyphenyl groups proving to be most effective. nih.gov

For anti-inflammatory compounds , SAR studies of various heterocyclic systems have shown that specific substitutions can fine-tune activity. For indole (B1671886) derivatives, a carboxyl group is necessary for activity, and electron-withdrawing groups like chlorine on the benzoyl ring can increase potency. neu.edu.tr For thiourea (B124793) derivatives of naproxen, the presence of an m-substituted aromatic amine was associated with prominent anti-inflammatory effects. nih.gov These general principles highlight the importance of electronic and steric factors in designing effective anti-inflammatory agents based on a core scaffold.

Table 5: Summary of Key Structure-Activity Relationships

Biological ActivityStructural FeatureImpact on ActivityCompound Class StudiedReference
Anticancer2-Chloro-3-(4-nitrophenyl)-2-propenylidene moietyEssential for cytotoxicityCiminalum-thiazolidinone hybrids nih.gov
AnticancerCarboxylic acid or p-hydroxyphenyl at N3 of thiazolidinone ringEnhances cytotoxicityCiminalum-thiazolidinone hybrids nih.gov
Antibacterial (vs. S. aureus)Nitro group at C6 of coumarin ringMore beneficial than nitro on 3-aryl ring3-Arylcoumarins mdpi.com
AntibacterialReduction potential of nitro groupNegative correlation with IC₅₀ (higher reduction potential = lower activity)Nitrofuran derivatives nih.gov
Anti-inflammatoryCarboxyl groupNecessary for activityIndole derivatives neu.edu.tr

Influence of Halogenation and Nitro Substitution on Bioactivity

Halogenation, in this case with chlorine, is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com The chlorine atom at the para-position of the phenyl ring increases the compound's lipophilicity, which can improve its ability to cross cell membranes and access target sites. mdpi.com Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

The nitro group at the ortho-position is a strong electron-withdrawing group, which profoundly influences the electronic character of the aromatic ring. This can affect how the molecule interacts with electron-rich or electron-deficient regions of a receptor. In some molecular scaffolds, such as chalcones, the position of the nitro group is crucial for activity; compounds with an ortho-nitro group have been shown to exhibit significant anti-inflammatory effects. mdpi.com The nitro group can also act as a hydrogen bond acceptor, further anchoring the molecule within a binding site. The metabolic reduction of a nitro group to an amine is a known metabolic pathway, which could lead to the formation of active or inactive metabolites.

Table 1: General Influence of Key Substituents on Molecular Properties and Bioactivity

Impact of Butanone Moiety Modifications

The butan-2-one side chain provides a flexible linker and a key functional group (ketone) that can participate in biological interactions. Modifications to this moiety can have a significant impact on the compound's activity. For instance, a related compound, 4-(phenylsulfanyl) butan-2-one, has demonstrated potent anti-inflammatory effects. mdpi.com

Potential modifications to the butanone chain could include:

Altering Chain Length: Shortening or lengthening the alkyl chain can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target.

Changing Ketone Position: Shifting the carbonyl group from the C2 to the C1 or C3 position would create different isomers with altered steric and electronic properties, likely affecting biological activity.

Reduction or Replacement of the Ketone: Reducing the ketone to a hydroxyl group would introduce a hydrogen bond donor and create a chiral center, potentially leading to stereoselective biological activity. Replacing the ketone with other functional groups, such as an amine or an amide, would fundamentally change the molecule's chemical nature and its interaction profile. mdpi.com

Table 2: Predicted Effects of Hypothetical Modifications to the Butanone Moiety

Steric and Electronic Effects on Biological Potency

The biological potency of this compound is governed by a delicate balance of steric and electronic effects. These factors dictate the molecule's shape, reactivity, and ability to fit into a specific biological target's binding site.

Steric Effects: The size and spatial arrangement of the chloro and nitro substituents influence how the molecule can orient itself within a receptor pocket. Large, bulky groups can cause steric hindrance, preventing optimal alignment for binding. Conversely, they can also promote favorable van der Waals interactions if the pocket is accommodating. Studies on other classes of compounds, such as methcathinone (B1676376) analogues, have shown that the volume and width of substituents are key determinants of their potency and selectivity at different biological transporters. nih.gov The relative positions of the substituents (ortho-nitro, para-chloro) create a specific substitution pattern that defines the molecule's three-dimensional shape and accessibility.

Electronic Effects: The electron-withdrawing properties of both the nitro and chloro groups decrease the electron density of the phenyl ring. This electronic perturbation is transmitted throughout the molecule and can affect the reactivity of the butanone side chain and the strength of non-covalent interactions, such as pi-pi stacking or cation-pi interactions, with the target protein. The weakening of electrostatic attraction or orbital interactions, rather than increased steric repulsion, is often responsible for changes in activation barriers in chemical reactions and can be extrapolated to receptor binding events. nih.gov

Computational Approaches in SAR and Drug Design (e.g., Pharmacophore Modeling)

Computational methods are invaluable tools for elucidating SAR and guiding the design of new, more potent analogs. nih.gov Pharmacophore modeling, in particular, is a powerful technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. ijrpr.comdovepress.com

For a molecule like this compound, a pharmacophore model could be developed by identifying its key chemical features:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond acceptor (from the nitro group oxygens).

An aromatic ring feature.

A hydrophobic feature (associated with the chlorine atom and the aromatic ring).

This abstract representation of the active features can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying novel compounds with similar biological activity. pharmacophorejournal.comcolumbiaiop.ac.in Furthermore, pharmacophore models can be used to align a series of related compounds to build predictive 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. pharmacophorejournal.com These models provide a quantitative correlation between the 3D properties of the molecules and their biological activity, offering insights into how modifications to the structure will affect potency. pharmacophorejournal.com

Vi. Environmental Fate and Degradation Studies of 4 4 Chloro 2 Nitrophenyl Butan 2 One

Photodegradation Mechanisms and Pathways

Photodegradation, the breakdown of compounds by light, is a significant environmental attenuation process for many aromatic substances. For nitroaromatic compounds, this process is initiated by the absorption of solar UV radiation. pnas.org The presence of the nitrophenyl group in 4-(4-Chloro-2-nitrophenyl)butan-2-one makes it susceptible to photochemical reactions.

Research on analogous compounds like 2,4-dinitrophenol (B41442) (DNP) and p-nitrophenol (p-NP) reveals that while they absorb solar UV radiation, they can be surprisingly resistant to photodegradation in aqueous solutions. pnas.orgacs.org This resistance is attributed to highly efficient, rapid excited-state relaxation mechanisms that return the molecule to its ground state, dissipating the absorbed energy before chemical reactions can occur. pnas.orgacs.org

However, photodegradation can proceed through pathways involving reactive oxygen species, such as hydroxyl radicals (•OH). The photolysis of hydrogen peroxide or processes like the photo-Fenton reaction can generate these radicals, which then attack the aromatic ring. researchgate.net For this compound, potential photodegradation pathways would likely involve:

Hydroxylation: Addition of •OH radicals to the aromatic ring.

Nitro group reduction: Photochemical reduction of the -NO2 group.

Side-chain oxidation: Oxidation of the butanone side chain.

Biodegradation Processes in Aquatic and Terrestrial Environments

Biodegradation is a key process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. researchgate.netmdpi.com

A bacterium, Exiguobacterium sp. PMA, has been shown to utilize 4C2NP as its sole source of carbon and energy, degrading it through specific metabolic pathways. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses have identified key metabolites in this process. nih.govresearchgate.net Similarly, various bacteria isolated from contaminated sites, including species of Bacillus, Paenibacillus, and Pseudomonas, are capable of decolorizing and transforming 4C2NP. researchgate.netresearchgate.net

Based on these analogous pathways, the microbial transformation of this compound would likely proceed via the initial formation of 4-(2-Amino-4-chlorophenyl)butan-2-one. Subsequent steps could involve dehalogenation (removal of the chlorine atom) and cleavage of the aromatic ring, eventually leading to mineralization into carbon dioxide, water, and inorganic ions. nih.gov

Table 1: Microbial Transformation of 4-Chloro-2-nitrophenol (B165678) (a structural analog) and Identified Metabolites.

MicroorganismIdentified MetabolitesReference
Exiguobacterium sp. PMA4-chloro-2-aminophenol (4C2AP), 2-aminophenol (B121084) (2AP) nih.govresearchgate.net
Pseudomonas sp. JHN5-chloro-2-methylbenzoxazole researchgate.net
Bacillus aryabhattai strain PC-75-chloro-2-methylbenzoxazole researchgate.net

The rate and extent of biodegradation are governed by a combination of environmental factors and the characteristics of the microbial communities present. sparkoncept.com The availability of oxygen is a critical factor, distinguishing between aerobic and anaerobic degradation pathways. sparkoncept.com

Temperature: Microbial activity is highly temperature-dependent. For instance, some Pseudomonas species can degrade chloronitrophenols effectively between 20°C and 40°C. researchgate.net Optimal temperatures generally lead to faster degradation rates. sparkoncept.com

pH: The pH of the soil or water affects both microbial enzyme activity and the chemical state of the pollutant. Biodegradation of related compounds has been observed over a wide pH range, typically from 5 to 10. researchgate.net

Microbial Communities: The presence of adapted microbial consortia is essential for efficient degradation. usm.my The diversity and density of microorganisms capable of metabolizing the compound will directly impact its persistence. nih.govsparkoncept.com Studies have shown that a higher initial cell density of degrading bacteria leads to faster removal of the pollutant. nih.gov

Table 2: Factors Influencing the Biodegradation of Related Nitroaromatic Compounds.

FactorEffect on Biodegradation RateReference
TemperatureRate generally increases with temperature up to an optimum, then declines. researchgate.netsparkoncept.com
pHOptimal rates occur within a specific pH range (e.g., 5-10), with inhibition at extremes. researchgate.net
Oxygen AvailabilityDetermines whether aerobic or anaerobic pathways dominate; aerobic is often faster. sparkoncept.com
Inoculum Size/Microbial DensityHigher density of adapted microbes leads to faster degradation. nih.gov
Substrate ConcentrationCan be inhibitory at high concentrations. researchgate.net

Chemical Degradation Pathways (e.g., Ozonation)

Advanced oxidation processes (AOPs), such as ozonation, are effective for degrading recalcitrant organic pollutants in water. scholaris.ca Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form highly reactive hydroxyl radicals (•OH). nih.gov

Studies on the ozonation of 4-chloro-2-nitrophenol (4C2NP) demonstrate that degradation efficiency is highly dependent on pH. scholaris.caresearchgate.net The degradation rate increases significantly as the pH becomes more alkaline. scholaris.ca This is because the decomposition of ozone into hydroxyl radicals is accelerated under basic conditions. scholaris.ca For example, at pH 9, a 99.64% conversion of 4C2NP was achieved within the first 5 minutes of ozonation, compared to 77.35% at pH 3. scholaris.caresearchgate.net

The degradation pathway involves hydroxylation of the aromatic ring, leading to intermediates like 4-chloro-catechol, followed by ring cleavage and eventual mineralization. nih.gov Combining ozonation with UV radiation (photocatalytic ozonation) can further enhance degradation efficiency, as demonstrated by the complete removal of total organic carbon (TOC) from a 4C2NP solution using a ZnO-GAC catalyst. researchgate.net

Table 3: Efficiency of Ozonation for Degrading 4-Chloro-2-Nitrophenol (4C2NP) under Various pH Conditions.

pHDegradation Achieved (in 5 minutes)Final COD RemovalReference
377.35%- scholaris.caresearchgate.net
799.03%- scholaris.caresearchgate.net
999.64%56.9% scholaris.caresearchgate.net

Sorption and Transport Phenomena in Environmental Compartments

Sorption, the process by which a chemical binds to soil or sediment particles, is a critical factor controlling the transport and bioavailability of organic pollutants. umich.eduhnu.edu.cn For hydrophobic or polar organic compounds like this compound, sorption to soil organic matter (SOM) and clay minerals is a primary mechanism of retention in terrestrial and aquatic systems. hnu.edu.cnresearchgate.net

The extent of sorption is influenced by:

Soil/Sediment Properties: Higher organic carbon content generally leads to greater sorption of organic compounds. researchgate.net The type of organic matter (e.g., aliphatic vs. aromatic domains) also plays a role. hnu.edu.cn

Chemical Properties: The hydrophobicity and polarity of the molecule are key. The presence of the chloro and nitro groups on the phenyl ring, along with the keto group on the side chain, gives this compound a complex polarity that will influence its interaction with soil surfaces.

Sorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and transport to groundwater. umich.edu However, strong sorption can also decrease the compound's bioavailability to microorganisms, potentially slowing down its degradation in a process known as aging. hnu.edu.cn The equilibrium of this partitioning is often described by isotherm models, such as the Freundlich isotherm. umich.eduresearchgate.net

Environmental Risk Assessment Methodologies (excluding ecotoxicology)

Environmental risk assessment for chemicals where extensive experimental data is lacking often relies on predictive models. nih.govresearchgate.net These methodologies aim to evaluate a chemical's potential for persistence, bioaccumulation, and transport.

Quantitative Structure-Activity Relationship (QSAR) Models: These are computational models that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.gov Widely used tools like EPI Suite™ and PBT (Persistence, Bioaccumulation, and Toxicity) Profiler can estimate properties such as water solubility, octanol-water partition coefficient (Kow), soil sorption coefficient (Koc), and degradation half-lives in water, soil, and air. nih.govresearchgate.net

Risk Quotient (RQ) Method: This is a common approach that compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). nih.gov While this method is straightforward, it is a point estimation that may not capture the full magnitude of the risk. nih.gov

Ranking and Prioritization Methods: These methods screen and rank pollutants based on a combination of factors. One such approach is the PvOPBT method, which ranks priority based on Prevalence (Pv), Occurrence (O), and Persistence, Bioaccumulative, and Toxic properties (PBT). mdpi.com This allows for a more comprehensive consideration of a pollutant's status and potential hazards in a specific environment. mdpi.com

For this compound, these models would be indispensable for an initial risk characterization, providing estimates of its likely behavior and persistence in the environment pending the availability of empirical data. nih.govresearchgate.net

Table 4: Key Parameters in Environmental Risk Assessment Models for Organic Pollutants.

ParameterDescriptionRelevance to Risk AssessmentReference
Half-life (Water, Soil, Air)Time required for 50% of the compound to degrade.Indicates persistence in different environmental media. nih.govresearchgate.net
Koc (Soil Organic Carbon-Water Partitioning Coefficient)Measures the tendency of a chemical to adsorb to soil/sediment.Predicts mobility and transport in soil and leaching to groundwater. nih.govresearchgate.net
Kow (Octanol-Water Partition Coefficient)Ratio of a chemical's concentration in octanol (B41247) vs. water.Indicates potential for bioaccumulation in organisms. nih.govresearchgate.net
BCF (Bioconcentration Factor)Ratio of a chemical's concentration in an organism to that in water.Directly measures bioaccumulation potential in aquatic life. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-nitrophenyl)butan-2-one, and how can reaction efficiency be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : React 4-chloro-2-nitrobenzene with butanoyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC.
  • Claisen Condensation : Use ethyl acetoacetate and a halogenated aryl precursor under basic conditions (e.g., NaOEt). Optimize temperature (60–80°C) and stoichiometry to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields pure product.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Stepwise Approach :

  • NMR : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT). Key signals: δ ~2.1 ppm (ketone CH₃), δ ~7.5–8.2 ppm (aromatic protons) .
  • IR : Confirm ketone C=O stretch at ~1700–1750 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹.
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z ~241) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

PropertyValue/RangeSignificance
Melting Point~80–85°CDetermines storage and handling
SolubilityLow in H₂O, high in DMSOGuides solvent choice for assays
StabilityLight-sensitiveRequires amber vials for storage
LogP~2.5 (predicted)Informs pharmacokinetic studies

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity or stereoelectronic effects?

  • Strategy :

  • DFT Calculations : Use Gaussian or ORCA to model electron distribution, predicting nucleophilic/electrophilic sites. Compare with experimental kinetic data .
  • Docking Studies : Screen interactions with enzymes (e.g., cytochrome P450) to explain unexpected metabolic pathways .
  • Crystallography : Refine X-ray structures using SHELX to validate bond angles and nitro group orientation.

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Recommendations :

  • Dose-Response Curves : Repeat assays (e.g., IC₅₀ for enzyme inhibition) with standardized protocols.
  • Control Experiments : Test metabolites (e.g., reduced nitro group derivatives) to rule out off-target effects.
  • Structural Analogs : Compare with 4-(2-Chlorophenyl)butan-2-one (anticonvulsant activity reported ) to isolate nitro group contributions.

Q. How can this compound be applied in drug discovery pipelines?

  • Methodological Framework :

  • Lead Optimization : Introduce substituents (e.g., methoxy groups) via Suzuki coupling to enhance bioavailability.
  • Toxicity Screening : Use in vitro hepatocyte models to assess metabolic stability.
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm specificity for biological targets (e.g., kinases).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.